(R)-2-Amino-2-(3-fluorophenyl)aceticacidhydrochloride
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Overview
Description
®-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the meta position. The compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorophenylacetic acid.
Amidation: The carboxylic acid group of 3-fluorophenylacetic acid is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, forming imines or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of chiral compounds due to its enantiomeric purity.
Biology
In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of phenylacetic acid derivatives. It serves as a model compound for understanding the interactions of fluorinated compounds with biological systems.
Medicine
In medicine, ®-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride is investigated for its potential therapeutic properties. It is used in the development of drugs targeting neurological disorders and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: Lacks the amino group, making it less versatile in synthetic applications.
2-Amino-2-phenylacetic acid: Lacks the fluorine substitution, resulting in different biological activity and physical properties.
2-Amino-2-(4-fluorophenyl)acetic acid: The fluorine atom is at the para position, which can lead to different reactivity and interactions.
Uniqueness
®-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride is unique due to the combination of the amino group and the meta-fluorine substitution. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
1391463-94-7 |
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Molecular Formula |
C8H9ClFNO2 |
Molecular Weight |
205.61 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-fluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |
InChI Key |
OQGGWZGRLMAZBS-OGFXRTJISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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